SjDX5-53

TLR2 TLR4 pattern recognition receptor

SjDX5-53 (CAS 2767993-73-5) is a small ~3 kDa peptide identified from Schistosoma japonicum egg extracts via a target-driven discovery pipeline. It functions as a selective Toll-like receptor 2 (TLR2) inducer that promotes tolerogenic dendritic cells (tolDCs), expands functional regulatory T cells (Tregs), and suppresses inflammatory Th1/Th17 responses.

Molecular Formula C128H208N46O46S3
Molecular Weight 3223.5 g/mol
Cat. No. B15614132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSjDX5-53
Molecular FormulaC128H208N46O46S3
Molecular Weight3223.5 g/mol
Structural Identifiers
InChIInChI=1S/C128H208N46O46S3/c1-57(101(194)171-99(58(2)177)122(215)167-79(52-96(141)191)116(209)157-67(24-35-90(135)185)108(201)161-74(43-50-223-6)114(207)172-100(59(3)178)123(216)168-80(53-97(142)192)117(210)169-81(55-175)119(212)165-77(126(219)220)12-8-45-148-128(145)146)149-115(208)78(51-60-15-17-61(179)18-16-60)166-111(204)70(27-38-93(138)188)155-106(199)68(25-36-91(136)186)158-118(211)82(56-176)170-121(214)84-14-10-47-174(84)125(218)76(29-40-95(140)190)164-113(206)73(42-49-222-5)160-107(200)66(23-34-89(134)184)153-109(202)71(28-39-94(139)189)162-120(213)83-13-9-46-173(83)124(217)75(11-7-44-147-127(143)144)163-110(203)69(26-37-92(137)187)154-104(197)64(21-32-87(132)182)151-103(196)63(20-31-86(131)181)152-105(198)65(22-33-88(133)183)156-112(205)72(41-48-221-4)159-102(195)62(19-30-85(130)180)150-98(193)54-129/h15-18,57-59,62-84,99-100,175-179H,7-14,19-56,129H2,1-6H3,(H2,130,180)(H2,131,181)(H2,132,182)(H2,133,183)(H2,134,184)(H2,135,185)(H2,136,186)(H2,137,187)(H2,138,188)(H2,139,189)(H2,140,190)(H2,141,191)(H2,142,192)(H,149,208)(H,150,193)(H,151,196)(H,152,198)(H,153,202)(H,154,197)(H,155,199)(H,156,205)(H,157,209)(H,158,211)(H,159,195)(H,160,200)(H,161,201)(H,162,213)(H,163,203)(H,164,206)(H,165,212)(H,166,204)(H,167,215)(H,168,216)(H,169,210)(H,170,214)(H,171,194)(H,172,207)(H,219,220)(H4,143,144,147)(H4,145,146,148)/t57-,58+,59+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,99-,100-/m0/s1
InChIKeyVLAJXVRQAWGFHF-LQWIGCITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SjDX5-53 – A Selective TLR2-Inducing Helminth-Derived Peptide for Autoimmune and Inflammatory Disease Research


SjDX5-53 (CAS 2767993-73-5) is a small ~3 kDa peptide identified from Schistosoma japonicum egg extracts via a target-driven discovery pipeline [1]. It functions as a selective Toll-like receptor 2 (TLR2) inducer that promotes tolerogenic dendritic cells (tolDCs), expands functional regulatory T cells (Tregs), and suppresses inflammatory Th1/Th17 responses [1]. In mouse models, SjDX5-53 protected against both adoptive-transfer colitis and imiquimod-induced psoriasis, with efficacy abrogated upon Treg depletion or TLR2 knockout [1]. The compound is supplied as a research-grade lyophilized powder (≥95% purity, MW 3223.50 Da) with a dedicated control peptide available for experimental validation .

Why Generic TLR2 Agonists Cannot Substitute for SjDX5-53 in Treg-Centric Immunomodulation Research


Not all TLR2 agonists are functionally equivalent for Treg biology research. The prototypical synthetic TLR2 agonist Pam3CSK4 does not enhance Treg suppressive function in vitro or in vivo and does not reduce Foxp3 expression levels [1]. In contrast, SjDX5-53 augments both the proportion and the suppressive capacity of Tregs through a unique mechanism requiring dendritic cells and resulting in tolerogenic DC (tolDC) polarization [2]. Furthermore, the sister peptide SjDX5-271 — discovered from the same schistosome screen — targets TLR4/MyD88/NF-κB rather than TLR2, and its primary in vivo efficacy is restricted to hepatic ischemia-reperfusion injury rather than the colitis/psoriasis spectrum [3][4]. These mechanistic and functional divergences mean that substituting SjDX5-53 with a generic TLR2 ligand or a closely related SjDX5-family peptide will produce qualitatively different experimental outcomes.

SjDX5-53 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Closest Analogs


TLR2 Selectivity vs. SjDX5-271: Divergent TLR Pathway Targeting Between Sister Peptides from the Same Discovery Screen

SjDX5-53 and SjDX5-271 are both ~3 kDa peptides derived from the Schistosoma japonicum DX5 protein and were identified in the same target-driven screen [1]. Despite their common origin, they exhibit divergent TLR pathway engagement: SjDX5-53 is a selective TLR2 inducer, while SjDX5-271 inhibits the TLR4/MyD88/NF-κB signaling pathway [2]. In a head-to-head comparison within the same splenocyte assay system, SjDX5-53 stimulation produced a stronger increase in Foxp3+ Treg frequency than SjDX5-271, accompanied by elevated IL-10 secretion from splenocytes, whereas SjDX5-271 did not exhibit comparable Treg-promoting activity in this context [1]. Functional TLR2 dependence of SjDX5-53 was confirmed using TLR2−/− BMDCs: CD86 downregulation and Treg induction by SjDX5-53 were both lost in TLR2-deficient cells [1].

TLR2 TLR4 pattern recognition receptor signal transduction target selectivity

Treg Suppressive Function Enhancement: A Critical Functional Divergence from the Canonical TLR2 Agonist Pam3CSK4

The canonical synthetic TLR2/TLR1 agonist Pam3CSK4 binds TLR2 but does not alter Treg suppressive function in vitro or in vivo, nor does it reduce Foxp3 expression [1]. In direct contrast, SjDX5-53 significantly enhanced the suppressive activity of Tregs in CFSE-based T cell suppression assays at various responder:suppressor ratios [2]. In an adoptive transfer colitis model using Rag1−/− mice, SjDX5-53-stimulated Tregs conferred superior protection compared to unstimulated control Tregs: mice receiving SjDX5-53-treated Tregs showed decelerated pathology, reduced weight loss, preserved colon length, and decreased intestinal wall thickening [2]. Furthermore, SjDX5-53-induced Tregs suppressed the proportion of Th17 cells in colonic lamina propria lymphocytes relative to controls [2].

Treg suppressive capacity CFSE suppression assay Pam3CSK4 TLR2 agonist comparison adoptive transfer colitis

Dual In Vivo Disease Model Validation: Colitis and Psoriasis Efficacy with Treg-Dependent and TLR2-Dependent Mechanisms

SjDX5-53 demonstrated therapeutic efficacy across two mechanistically distinct autoimmune disease models, a breadth not reported for the sister peptide SjDX5-271 (validated only in hepatic ischemia-reperfusion injury) [1][2]. In the IMQ-induced psoriasis model, both intraperitoneal and topical SjDX5-53 administration suppressed erythema, scaling, and skin thickening, with corresponding increases in splenic Tregs (CD4+CD25+Foxp3+) and reductions in Th1 (CD3+CD4+IFN-γ+) and Th17 (CD3+CD4+IL-17+) cells [1]. Treg dependence was demonstrated using Foxp3DTR mice: diphtheria toxoid-mediated Treg depletion completely abrogated the protective anti-inflammatory effect of SjDX5-53 [1]. TLR2 dependence was confirmed in TLR2−/− mice, where SjDX5-53 failed to reduce the PASI score or skin thickness, and failed to increase Treg or decrease Th1/Th17 populations [1]. In the adoptive transfer colitis model, SjDX5-53-treated Tregs reduced weight loss and preserved colon architecture relative to control Tregs [1].

colitis psoriasis in vivo efficacy autoimmune disease models translational research

DC-Dependent Treg Induction via TolDC Polarization: A Mechanism Distinct from Direct TLR2 Agonists and Other Helminth-Derived Treg Inducers

SjDX5-53 does not directly convert naïve T cells into Tregs; rather, it requires dendritic cells as an obligate intermediary [1]. In co-culture experiments, SjDX5-53 failed to increase Treg frequencies when only naïve T cells were present, but significantly enhanced Treg induction when DCs were added to the culture system [1]. This contrasts with the helminth-derived Hp-TGM, which acts as a direct TGF-β mimic on CD4+ T cells without requiring DC intermediates [2]. SjDX5-53-treated BMDCs displayed a tolerogenic phenotype characterized by reduced CD86 expression (a maturation marker), and this CD86 suppression was lost in TLR2−/− BMDCs, confirming the TLR2-dependent tolDC polarization mechanism [1]. Tregs generated from the DC/T cell co-culture with SjDX5-53 exhibited stronger suppressive function against effector T cell proliferation compared to control peptide-treated or unstimulated conditions [1].

tolerogenic dendritic cells tolDC DC-dependent mechanism indirect Treg induction cell-cell interaction

Experimentally Validated Control Peptide Availability: Enabling Rigorous Exclusion of Non-Specific Peptide Effects

SjDX5-53 is supplied with a dedicated control peptide (SjDX5-53 control peptide, CAS 2767993-73-5, identical formula C128H208N46O46S3 and MW 3223.50) that does not target TLR2 and does not influence Treg or dendritic cell function [1]. This control peptide was used in the original characterization study to confirm that the Treg-inducing and tolDC-polarizing effects were sequence-specific rather than arising from non-specific peptide effects on cell cultures [2]. In contrast, SjDX5-271v, the negative control for SjDX5-271, is not interchangeable as it is designed to control for a TLR4-inhibitory peptide rather than a TLR2-inducing peptide [3]. The availability of a validated, target-specific control peptide reduces ambiguity in experimental interpretation and is essential for publication-quality data in studies involving peptide-based immunomodulation.

control peptide negative control experimental validation specificity control peptide research tools

Optimal Research and Procurement Application Scenarios for SjDX5-53 Based on Verified Differentiation Evidence


TLR2-Dependent Treg Biology and Peripheral Tolerance Mechanism Studies

SjDX5-53 is the appropriate choice for investigators studying TLR2-dependent mechanisms of peripheral Treg induction and immune tolerance. Unlike Pam3CSK4, which engages TLR2 but does not enhance Treg suppressive function, SjDX5-53 provides the full functional readout of TLR2 engagement — tolDC polarization, Treg expansion, and enhanced suppression [1][2]. The availability of TLR2−/− mouse models as a validated negative-control system, already demonstrated in the primary literature, further supports mechanistic experimental designs [1].

Dendritic Cell-Mediated Tolerance and TolDC Polarization Assays

For research programs focused on the DC-T cell interface in immune tolerance, SjDX5-53 is a uniquely appropriate tool. Its obligate requirement for DCs to mediate Treg induction distinguishes it from direct Treg inducers such as Hp-TGM or TGF-β [1][2]. The compound can be used in BMDC/T cell co-culture systems (standard condition: 10 μg/mL peptide, 2:1 T cell:DC ratio, 3-day culture) to dissect the molecular pathways linking TLR2 activation in DCs to the acquisition of a tolerogenic phenotype (CD86low) and subsequent Treg instruction [1].

Preclinical Autoimmune Disease Modeling: Colitis and Psoriasis In Vivo Pharmacology

SjDX5-53 is indicated for in vivo pharmacology studies in adoptive-transfer colitis (Rag1−/−) and IMQ-induced psoriasis (C57BL/6) mouse models, where its efficacy, Treg-dependence, and TLR2-dependence have been experimentally established [1]. The dual-route efficacy (intraperitoneal and topical) demonstrated in the psoriasis model provides flexibility for both systemic and local administration protocols [1]. Researchers should co-procure the SjDX5-53 control peptide to ensure interpretable positive/negative control comparisons in these models [3].

Comparative TLR Pathway Pharmacology: Discriminating TLR2 vs. TLR4 Signaling Outcomes

For programs comparing TLR2- versus TLR4-mediated immunomodulation, SjDX5-53 and SjDX5-271 form a matched pair of helminth-derived peptides with divergent TLR pathway selectivity derived from the same parent protein [1][2]. SjDX5-53 (selective TLR2 inducer, Treg/tolDC axis) and SjDX5-271 (TLR4/MyD88/NF-κB inhibitor, M2 macrophage polarization axis) can be used side-by-side to parse the relative contributions of these two TLR pathways to immune regulation in a given experimental system [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SjDX5-53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.